N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes sulfonamide and pyridazine moieties
Preparation Methods
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide moiety: This step involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamides.
Construction of the pyridazine ring: This can be achieved through the cyclization of hydrazine derivatives with diketones or other suitable precursors.
Coupling reactions: The final step involves coupling the sulfonamide and pyridazine intermediates using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar compounds to N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide include other sulfonamide derivatives and pyridazine-based compounds. For example:
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide: This compound shares the sulfonamide moiety but lacks the pyridazine ring, making it less complex and potentially less versatile in its applications.
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl-4-biphenylcarboxamide: This compound includes a biphenyl group, which may confer different electronic properties and reactivity.
The uniqueness of this compound lies in its combined sulfonamide and pyridazine structure, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O4S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4S/c1-3-30(22-7-5-4-6-8-22)35(33,34)23-15-11-20(12-16-23)27-26(32)25-24(31)17-18-29(28-25)21-13-9-19(2)10-14-21/h4-18H,3H2,1-2H3,(H,27,32) |
InChI Key |
BJFVVVWECYXZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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